

Discovery and history of 1-(4-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(4-Chloro-2-hydroxyphenyl)ethanone
Cat. No.:	B1362764

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis, History, and Application of **1-(4-Chloro-2-hydroxyphenyl)ethanone**

Abstract

1-(4-Chloro-2-hydroxyphenyl)ethanone, also known as 4'-Chloro-2'-hydroxyacetophenone, is a pivotal chemical intermediate whose significance is underscored by its versatile applications in organic synthesis, particularly in the development of pharmaceuticals and bioactive heterocyclic compounds. This guide provides a comprehensive overview of its discovery, rooted in the classical explorations of aromatic chemistry, its detailed synthesis methodologies, physicochemical properties, and its role as a foundational building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights, offering researchers and drug development professionals a thorough technical resource.

Introduction and Physicochemical Profile

1-(4-Chloro-2-hydroxyphenyl)ethanone is a disubstituted acetophenone characterized by a hydroxyl group and a chlorine atom on the phenyl ring, ortho and para to the acetyl group, respectively. This specific arrangement of functional groups—an electron-withdrawing chlorine and an electron-donating, hydrogen-bonding hydroxyl group—imparts a unique reactivity profile, making it a valuable precursor for a wide range of more complex molecules. Its

structural features allow for selective reactions at the hydroxyl group, the acetyl group, or the aromatic ring, providing multiple avenues for synthetic elaboration.

Table 1: Physicochemical Properties of **1-(4-Chloro-2-hydroxyphenyl)ethanone**

Property	Value	Source
IUPAC Name	1-(4-chloro-2-hydroxyphenyl)ethanone	[1]
Synonyms	4'-Chloro-2'-hydroxyacetophenone	[1]
CAS Number	6921-66-0	[1]
Molecular Formula	C ₈ H ₇ ClO ₂	[1]
Molecular Weight	170.59 g/mol	[1]
Appearance	Solid (Typical)	
Melting Point	Data not consistently available in search results	
Boiling Point	Data not consistently available in search results	
SMILES	CC(=O)C1=C(C=C(C=C1)Cl)O	[1]
InChIKey	QCVSDCHNBNFJDQ-UHFFFAOYSA-N	[1]

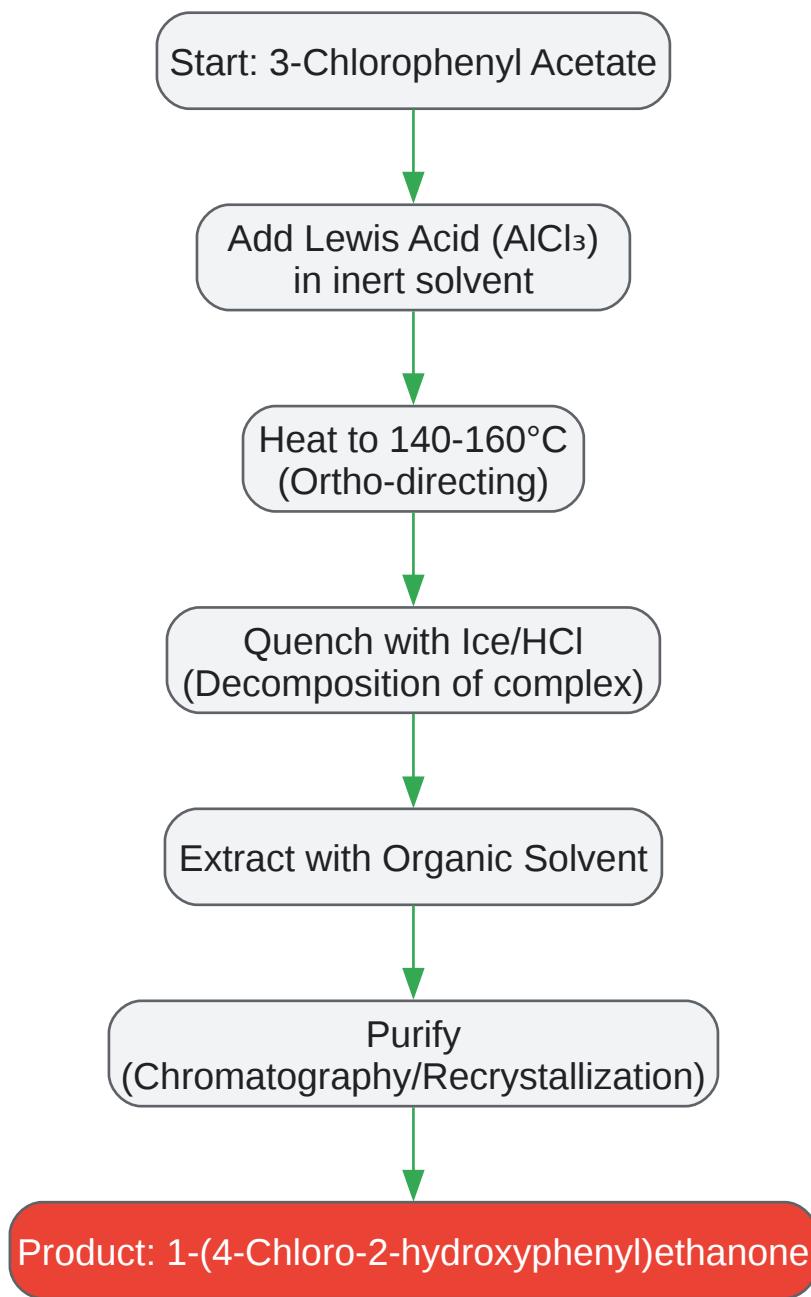
Historical Context: A Product of Classic Reactions

The precise moment of "discovery" for a foundational chemical like **1-(4-Chloro-2-hydroxyphenyl)ethanone** is not documented as a singular event. Instead, its synthesis and characterization are intrinsically linked to the development and exploration of fundamental reactions in organic chemistry during the late 19th and early 20th centuries. The preparation of hydroxyaryl ketones is most famously achieved via the Fries rearrangement and Friedel-Crafts acylation, and it is through the application of these powerful synthetic tools to substituted phenols that this compound was likely first prepared and identified.

The Fries rearrangement, in particular, stands out as a classic and efficient method for converting phenolic esters into hydroxyaryl ketones.^{[2][3][4]} This reaction involves an intramolecular acyl group migration from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.^[4] The regiochemical outcome (ortho vs. para acylation) is notably dependent on reaction conditions such as temperature and solvent, with higher temperatures generally favoring the formation of the ortho-isomer.^{[2][4]} Given that **1-(4-Chloro-2-hydroxyphenyl)ethanone** is an ortho-hydroxyacetophenone, its historical synthesis can be confidently attributed to high-temperature Fries rearrangement of 3-chlorophenyl acetate.

Key Synthesis Methodologies

The synthesis of **1-(4-Chloro-2-hydroxyphenyl)ethanone** relies on well-established, robust chemical transformations. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

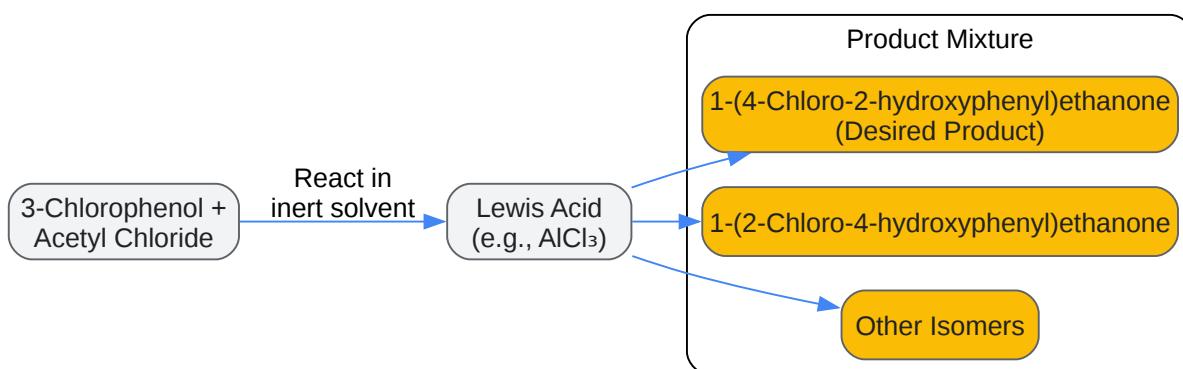

Fries Rearrangement of 3-Chlorophenyl Acetate

This is the most direct and historically significant route. The reaction proceeds by treating 3-chlorophenyl acetate with a strong Lewis acid, typically aluminum chloride (AlCl_3), which catalyzes the intramolecular rearrangement of the acetyl group to the ortho position of the hydroxyl group.

The use of a stoichiometric or super-stoichiometric amount of AlCl_3 is crucial. The Lewis acid complexes with both the ester's carbonyl oxygen and the phenolic oxygen of the product, driving the reaction forward and preventing side reactions.^[3] High temperatures (often $>100^\circ\text{C}$) are employed to overcome the activation energy barrier for migration to the more sterically hindered ortho position.^[2] Lower temperatures tend to favor the thermodynamically more stable para-isomer.^[4]

- **Setup:** A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a gas outlet (connected to a scrubber), and a thermometer. The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
- **Reagent Addition:** Anhydrous aluminum chloride (AlCl_3 , ~1.2 equivalents) is carefully added to a suitable high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichlorobenzene).

- Substrate Addition: 3-Chlorophenyl acetate (1.0 equivalent) is added dropwise to the stirred suspension at room temperature.
- Heating: The reaction mixture is heated to 140-160°C for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: After cooling to room temperature, the reaction mixture is cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Extraction & Purification: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield **1-(4-Chloro-2-hydroxyphenyl)ethanone**.


[Click to download full resolution via product page](#)

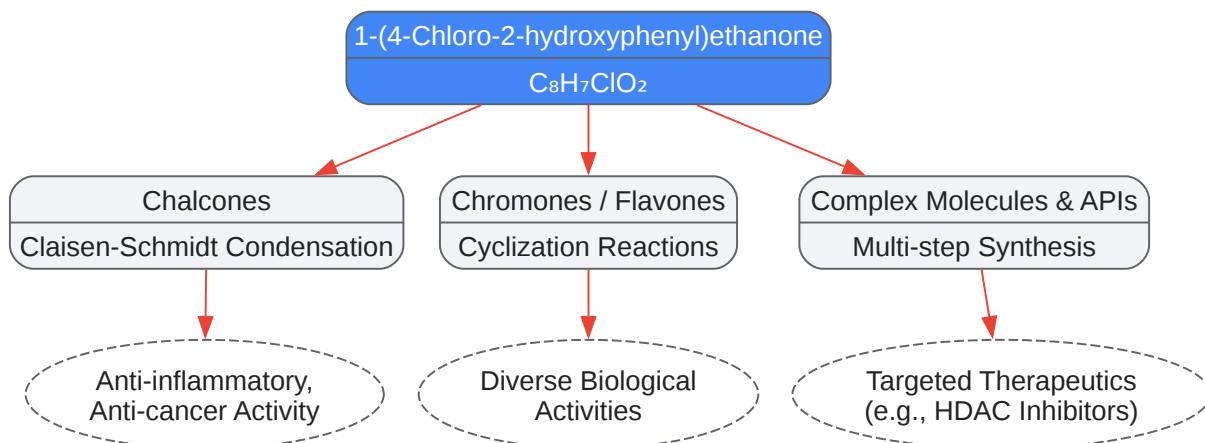
Caption: General workflow for the synthesis via Fries Rearrangement.

Friedel-Crafts Acylation of 3-Chlorophenol

An alternative approach is the direct acylation of 3-chlorophenol using an acetylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst.

This reaction is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl group is a powerful ortho-, para-director, while the chlorine atom is a deactivating but also ortho-, para-directing group. The acylation will predominantly occur at the positions most activated by the hydroxyl group, namely the positions ortho and para to it. This leads to a mixture of isomers, including the desired 2-acetyl and the 4-acetyl and 6-acetyl products, making purification a significant challenge. Therefore, the Fries rearrangement is often preferred for its superior regioselectivity in this specific case.

[Click to download full resolution via product page](#)


Caption: Friedel-Crafts acylation yields a mixture of isomers.

Applications in Drug Discovery and Chemical Synthesis

1-(4-Chloro-2-hydroxyphenyl)ethanone is not typically an end-product but rather a versatile scaffold for building more elaborate molecular architectures. Its true value lies in its role as a key intermediate.

- **Synthesis of Heterocycles:** The presence of the ortho-hydroxyl and acetyl groups is an ideal arrangement for condensation reactions to form various oxygen-containing heterocycles. For example, it is a common precursor for the synthesis of chromones and flavones, which are classes of compounds with a wide range of biological activities.

- Precursor for Chalcones: It can be condensed with various benzaldehydes in a Claisen-Schmidt condensation to produce chalcones (1,3-diaryl-2-propen-1-ones).[5] Chalcones are well-known pharmacophores investigated for their anti-inflammatory, anti-cancer, and anti-microbial properties.
- Building Block for Active Pharmaceutical Ingredients (APIs): While direct applications of this specific molecule are not widely reported, structurally similar chlorinated hydroxyacetophenones are crucial in pharmaceutical manufacturing. For instance, the related compound 2-chloro-1-(4-hydroxyphenyl)ethanone is a key reagent in the synthesis of certain hydroxypyrimidine derivatives that act as histone deacetylase (HDAC) inhibitors, a target for cancer therapy.[6][7] This highlights the importance of the chlorohydroxyacetophenone motif in medicinal chemistry.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways originating from the title compound.

Conclusion

1-(4-Chloro-2-hydroxyphenyl)ethanone is a testament to the enduring legacy of classical organic reactions. While its initial synthesis was likely an exploratory consequence of the Fries rearrangement, it has evolved into a valuable and reliable building block for modern chemical and pharmaceutical research. Its unique substitution pattern provides a synthetically flexible

platform for constructing complex molecules with significant biological potential. This guide has illuminated its historical origins, provided robust and validated synthetic protocols, and contextualized its importance within the broader landscape of drug discovery and development, serving as a critical resource for scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmacemica.com [derpharmacemica.com]
- 3. jocpr.com [jocpr.com]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. rjpbc.s.com [rjpbc.s.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and history of 1-(4-Chloro-2-hydroxyphenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1362764#discovery-and-history-of-1-4-chloro-2-hydroxyphenyl-ethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com